

Methoxydimethylphenylsilane: A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Silane, methoxydimethylphenyl-*

Cat. No.: B7907832

[Get Quote](#)

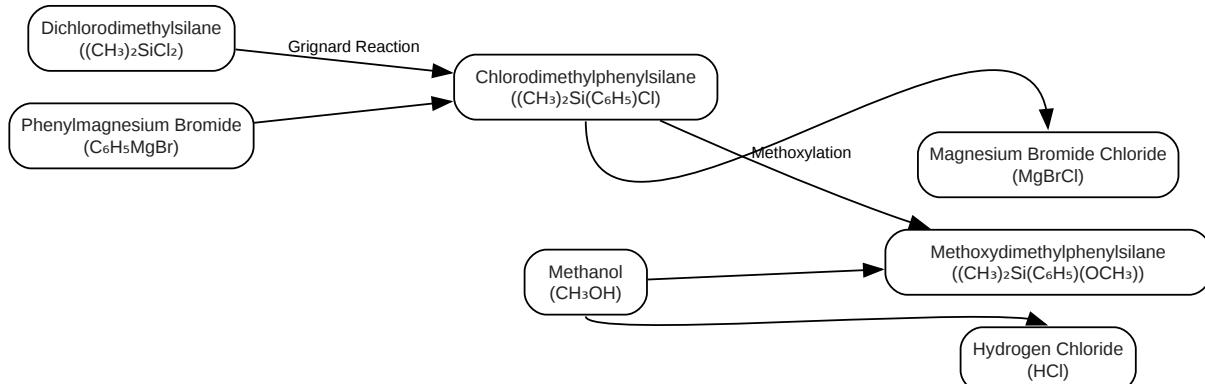
Foreword: The Versatility of Organosilanes in Modern Chemistry

In the landscape of contemporary materials science and synthetic chemistry, organosilanes represent a cornerstone of innovation. Their unique hybrid nature, combining the reactivity of an inorganic silane core with the versatility of organic functionalities, allows for a vast array of applications, from surface modification and adhesion promotion to the synthesis of complex polymeric architectures. Among these valuable compounds, methoxydimethylphenylsilane (CAS No. 17881-88-8) has emerged as a particularly noteworthy reagent. Its carefully balanced structure, featuring a reactive methoxy group, stabilizing methyl groups, and a bulky phenyl substituent, offers a unique combination of reactivity, thermal stability, and compatibility with a wide range of organic and inorganic materials.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of methoxydimethylphenylsilane in their work. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, and provide insights into its diverse applications, supported by established scientific principles and practical considerations.

Physicochemical Properties of Methoxydimethylphenylsilane

A thorough understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization. Methoxydimethylphenylsilane is a colorless to pale yellow liquid with a characteristic odor.^[1] The key quantitative data for this compound are summarized in the table below.


Property	Value	Source(s)
CAS Number	17881-88-8	[2]
Molecular Formula	C ₉ H ₁₄ OSi	[2]
Molar Mass	166.29 g/mol	[2]
Boiling Point	82 °C at 28 mmHg	[1]
Density	0.91 g/cm ³	[1]
Refractive Index	1.4850 - 1.4890	
Flash Point	82 °C at 28 mmHg	
Vapor Pressure	0.858 mmHg at 25 °C	

Synthesis of Methoxydimethylphenylsilane: A Practical Approach

The synthesis of methoxydimethylphenylsilane is typically achieved through the nucleophilic substitution of a suitable chlorosilane with a methoxide source. A common and effective method involves the reaction of dichlorodimethylsilane with phenylmagnesium bromide to form chlorodimethylphenylsilane, followed by reaction with methanol.

Conceptual Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for methoxydimethylphenylsilane.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of the synthesis of methoxydimethylphenylsilane. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Step 1: Preparation of Chlorodimethylphenylsilane

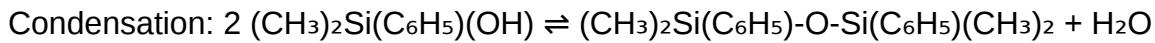
- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of dichlorodimethylsilane in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).
- The flask is cooled in an ice bath, and a solution of phenylmagnesium bromide in the same solvent is added dropwise from the dropping funnel with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

- The reaction mixture is then cooled, and the magnesium salts are filtered off. The filtrate is concentrated under reduced pressure to yield crude chlorodimethylphenylsilane.

Step 2: Methoxylation of Chlorodimethylphenylsilane

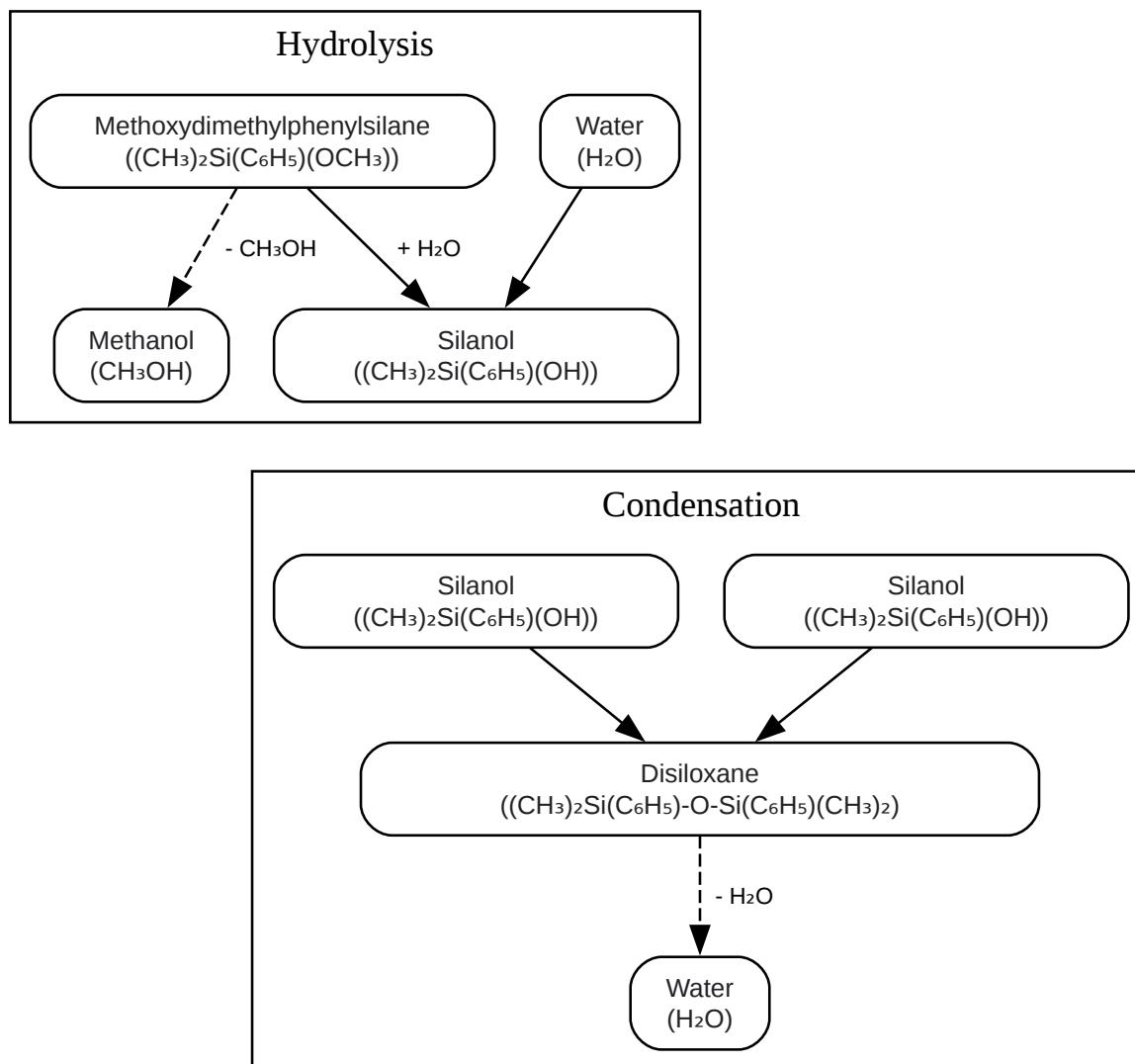
- The crude chlorodimethylphenylsilane is dissolved in an anhydrous, non-protic solvent.
- Anhydrous methanol is added to the solution, followed by a suitable acid scavenger (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride gas that is evolved.
- The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).
- The resulting salt is filtered off, and the filtrate is distilled under reduced pressure to yield pure methoxydimethylphenylsilane.

Reactivity and Mechanistic Insights


The chemistry of methoxydimethylphenylsilane is dominated by the reactivity of the silicon-methoxy bond. This bond is susceptible to hydrolysis, a reaction that forms the basis of many of its applications.

Hydrolysis and Condensation: The Foundation of Siloxane Chemistry

In the presence of water, the methoxy group of methoxydimethylphenylsilane can be hydrolyzed to form a silanol (a compound containing a Si-OH group) and methanol. This reaction can be catalyzed by either acid or base.


The resulting silanol is often unstable and can undergo self-condensation or condensation with other silanol molecules to form a siloxane (a compound containing a Si-O-Si linkage).

This process of hydrolysis and condensation is the fundamental principle behind the use of methoxydimethylphenylsilane as a crosslinking agent and in the formation of silicone polymers.

[1] The rate and extent of these reactions can be controlled by factors such as pH, water concentration, and temperature.

The following diagram illustrates the key steps in the hydrolysis and condensation of methoxydimethylphenylsilane.

[Click to download full resolution via product page](#)

Caption: The hydrolysis and condensation of methoxydimethylphenylsilane.

Spectroscopic Characterization

The identity and purity of methoxydimethylphenylphenylsilane can be confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of methoxydimethylphenylphenylsilane is expected to show a singlet for the methyl protons (Si-CH_3), a singlet for the methoxy protons (O-CH_3), and a multiplet in the aromatic region for the phenyl protons.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons, the methoxy carbon, and the carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of methoxydimethylphenylphenylsilane will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- C-H stretching (aromatic and aliphatic): $\sim 3100\text{-}2800\text{ cm}^{-1}$
- Si-C stretching: $\sim 1250\text{ cm}^{-1}$
- Si-O-C stretching: $\sim 1100\text{-}1000\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1600\text{-}1450\text{ cm}^{-1}$

Applications in Research and Development

The unique properties of methoxydimethylphenylphenylsilane make it a valuable tool in a wide range of research and industrial applications.

- Coupling Agent: It is widely used as a coupling agent to improve the adhesion between organic polymers and inorganic substrates, such as glass fibers and fillers.[\[1\]](#) The methoxy group can react with hydroxyl groups on the inorganic surface, while the phenyl group provides compatibility with the organic matrix.
- Crosslinking Agent: In the presence of moisture, methoxydimethylphenylphenylsilane can undergo hydrolysis and condensation to form a crosslinked siloxane network. This property is utilized

in the formulation of adhesives, sealants, and coatings to enhance their mechanical properties and durability.[1]

- Surface Modification: It can be used to modify the surface properties of materials, rendering them hydrophobic or altering their reactivity.
- Precursor to Silicone Polymers: Methoxydimethylphenylsilane serves as a monomer in the synthesis of specialized silicone polymers with tailored properties.

Safety and Handling

Methoxydimethylphenylsilane is a reactive chemical and should be handled with appropriate safety precautions.

- Health Hazards: It is irritating to the eyes and skin.[2] Inhalation of vapors may cause respiratory irritation.
- Flammability: It is a flammable liquid.[2]
- Reactivity: It is sensitive to moisture and will react with water to release methanol.
- Handling: It should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.
- Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

Conclusion: A Versatile Building Block for Innovation

Methoxydimethylphenylsilane is a versatile and valuable organosilane that offers a unique combination of reactivity, stability, and compatibility. Its ability to undergo controlled hydrolysis and condensation makes it an essential component in the formulation of high-performance adhesives, sealants, and coatings. For researchers and scientists, it represents a powerful tool for surface modification and the synthesis of novel silicone-based materials. A thorough

understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the key to unlocking its full potential in a wide range of scientific and industrial endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silane, dimethoxymethylphenyl- [webbook.nist.gov]
- 2. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methoxydimethylphenylsilane: A Comprehensive Technical Guide for Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7907832#boiling-point-and-density-of-methoxydimethylphenylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com